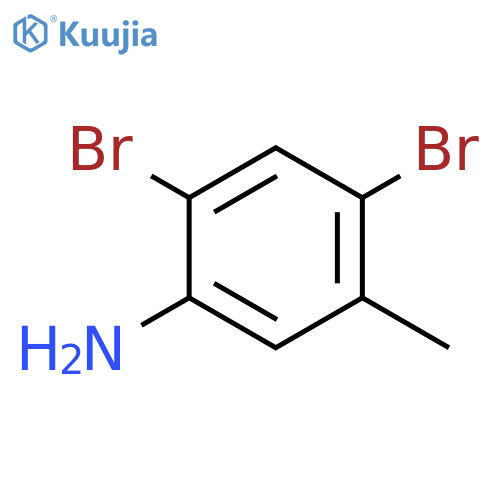Cas no 67643-51-0 (2,4-dibromo-5-methylaniline)

2,4-dibromo-5-methylaniline structure
商品名:2,4-dibromo-5-methylaniline
2,4-dibromo-5-methylaniline 化学的及び物理的性質
名前と識別子
-
- 2,4-dibromo-5-methylaniline
- 3-Methyl-4,6-dibromoaniline
- (2,4-dibromo-5-methylphenyl)amine
- 2,4-Dibrom-5-methyl-anilin
- 2,4-dibromo-5-methyl-aniline
- 4.6-Dibrom-3-amino-toluol
- 4.6-Dibrom-m-toluidin
- 4.6-Dibromo-m-toluidin
- Z1269169709
- SCHEMBL2321600
- 67643-51-0
- SCA64351
- DB-392017
- EN300-1428721
- AC-907/25004639
- 2,4-Dibromo-5-methylbenzenamine
- AKOS024259817
- CS-0234544
- 2,4-dibromo-5-methylphenylamine
- MFCD00234284
-
- MDL: MFCD00234284
- インチ: InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
- InChIKey: LOTJCUXBWOAEDD-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1Br)Br)N
計算された属性
- せいみつぶんしりょう: 262.89500
- どういたいしつりょう: 262.895
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 26.02000
- LogP: 3.68340
2,4-dibromo-5-methylaniline セキュリティ情報
2,4-dibromo-5-methylaniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,4-dibromo-5-methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1428721-0.05g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 0.05g |
$72.0 | 2023-07-10 | |
| Enamine | EN300-1428721-0.1g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 0.1g |
$108.0 | 2023-07-10 | |
| Enamine | EN300-1428721-2.5g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 2.5g |
$475.0 | 2023-07-10 | |
| Alichem | A019148706-1g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-1428721-250mg |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95.0% | 250mg |
$154.0 | 2023-09-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-100mg |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95+% | 100mg |
¥2721.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-1g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95+% | 1g |
¥7272.00 | 2024-05-04 | |
| 1PlusChem | 1P00FZIJ-1g |
3-Methyl-4,6-dibromoaniline |
67643-51-0 | 97% | 1g |
$203.00 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-2.5g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95+% | 2.5g |
¥12819.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-10g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95+% | 10g |
¥27518.00 | 2024-05-04 |
2,4-dibromo-5-methylaniline 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
67643-51-0 (2,4-dibromo-5-methylaniline) 関連製品
- 61549-49-3(9-Decenenitrile)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:67643-51-0)2,4-dibromo-5-methylaniline

清らかである:99%
はかる:10g
価格 ($):2443